![molecular formula C9H18N2O B1399893 (1-Cyclopropyl-2-morpholin-4-ylethyl)amine CAS No. 1343839-30-4](/img/structure/B1399893.png)
(1-Cyclopropyl-2-morpholin-4-ylethyl)amine
Overview
Description
“(1-Cyclopropyl-2-morpholin-4-ylethyl)amine” is a chemical compound that has been garnering a significant amount of research interest due to its potential in various fields. This compound belongs to the class of organic compounds known as quinazolinamines .
Synthesis Analysis
The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described in recent advances . Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .
Molecular Structure Analysis
The molecular formula of “(1-Cyclopropyl-2-morpholin-4-ylethyl)amine” is C9H18N2O. The InChI code is 1S/C9H18N2O/c10-9(8-1-2-8)7-11-3-5-12-6-4-11/h8-9H,1-7,10H2 .
Physical And Chemical Properties Analysis
The molecular weight of “(1-Cyclopropyl-2-morpholin-4-ylethyl)amine” is 170.25 g/mol .
Scientific Research Applications
Synthesis and Structural Analysis
Copper(II) Complex Synthesis : This research discusses the synthesis and crystal structures of copper(II) complexes derived from compounds similar to (1-Cyclopropyl-2-morpholin-4-ylethyl)amine, illustrating its use in the formation of complex metal structures (Hang, Dong, & Wang, 2011).
Antiproliferative Compound Synthesis : The synthesis of a compound with structural similarities to (1-Cyclopropyl-2-morpholin-4-ylethyl)amine, which exhibited significant inhibitory activity against cancer cell lines, indicates the potential of such compounds in pharmaceutical research (Lu et al., 2021).
Photochemical Production and Drug Discovery
- Photochemical Conversion : This study describes the photochemical conversion of aminocyclopropanes into 1-aminonorbornanes, highlighting the potential of compounds like (1-Cyclopropyl-2-morpholin-4-ylethyl)amine in creating bioisosteric roles for drug discovery (Staveness et al., 2019).
Combustion Chemistry
- Combustion Analysis of Morpholine : Research focusing on the combustion chemistry of morpholine, which shares structural features with (1-Cyclopropyl-2-morpholin-4-ylethyl)amine, provides insights into the combustion behavior of such compounds (Lucassen et al., 2009).
Chemical Synthesis and Analysis
Scopine Derivatives Synthesis : The development of methods for synthesizing scopine containing β amino acid derivatives, involving morpholine, indicates a pathway for creating physiologically active compounds (Vlasova et al., 2006).
Cyanamide Formation : A study on the formation of cyanamides from secondary amines in human saliva, involving morpholine, suggests a metabolic pathway for similar amines (Wishnok & Tannenbaum, 1976).
Pharmaceutical Importance of Morpholine Derivatives : This research emphasizes the importance of morpholine derivatives, like (1-Cyclopropyl-2-morpholin-4-ylethyl)amine, in developing therapeutic compounds for a broad range of medical conditions (Rupak, Vulichi, & Kapur, 2016).
Kinetic Studies and Applications
- Kinetics of Reactions with Alicyclic Amines : An investigation into the kinetics of reactions involving alicyclic amines, like morpholine, provides insights into chemical reaction mechanisms and their applications (Castro et al., 2001).
properties
IUPAC Name |
1-cyclopropyl-2-morpholin-4-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-9(8-1-2-8)7-11-3-5-12-6-4-11/h8-9H,1-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTRIXCQUMHEDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCOCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclopropyl-2-morpholin-4-ylethyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.